molecular formula C32H32N2 B13709015 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole

Cat. No.: B13709015
M. Wt: 444.6 g/mol
InChI Key: VFELXTMQARYVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole and tert-butyl bromide.

    Alkylation: Carbazole is alkylated with tert-butyl bromide in the presence of a strong base such as potassium carbonate to introduce the tert-butyl groups at the 3 and 6 positions.

    Coupling Reaction: The alkylated carbazole is then subjected to a coupling reaction with 9H-carbazole-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole has several scientific research applications, including:

    Organic Electronics: Used as a material in OLEDs and OPVs due to its excellent photophysical properties.

    Photocatalysis: Employed in photocatalytic reactions for environmental remediation.

    Biological Studies: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole depends on its specific application:

    In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs.

    In Photocatalysis: It absorbs light and generates reactive species that can degrade pollutants.

    In Biological Systems: The compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-tert-butylcarbazole: Lacks the additional carbazole moiety.

    9-(9H-carbazol-3-yl)-9H-carbazole: Does not have the tert-butyl groups.

    3,6-Di-tert-butyl-9H-carbazole: Similar structure but without the additional carbazole unit.

Uniqueness

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is unique due to the presence of both tert-butyl groups and an additional carbazole moiety, which enhances its photophysical properties and makes it suitable for advanced applications in organic electronics and photocatalysis.

Properties

Molecular Formula

C32H32N2

Molecular Weight

444.6 g/mol

IUPAC Name

3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole

InChI

InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3

InChI Key

VFELXTMQARYVGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.